molecular formula C12H8FNO4S B2394636 2-(4-Fluorosulfonyloxybenzoyl)pyridine CAS No. 2411307-18-9

2-(4-Fluorosulfonyloxybenzoyl)pyridine

Cat. No. B2394636
CAS RN: 2411307-18-9
M. Wt: 281.26
InChI Key: AVILPHDOYHRZNZ-UHFFFAOYSA-N
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Description

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

Pyridine derivatives have been synthesized through various methods. For instance, a new series of pyridine and thienopyridine derivatives were designed, synthesized, and tested as antimicrobial agents . The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .


Molecular Structure Analysis

Pyridine is formed by replacing one of the CH groups in benzene with a nitrogen atom. The orbitals in the ring have not changed significantly and there are still the six pi-electrons from the three double bonds in the aromatic structure .


Chemical Reactions Analysis

Pyridine derivatives are important heterocyclic compounds that are found in natural products and used in pharmaceuticals and chemical reagents for organic synthesis . Electrochemistry is a convenient method for redox mechanism studies of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely depending on their specific structures and functional groups .

Mechanism of Action

While specific information on “2-(4-Fluorosulfonyloxybenzoyl)pyridine” is not available, pyridine derivatives have been shown to have various biological activities. For example, a class of 4-phenoxy-pyridine/pyrimidine derivatives were designed, synthesized, and evaluated as potent dual VEGFR-2/c-Met inhibitors .

Safety and Hazards

The safety and hazards of pyridine derivatives can also vary. For example, pyridine is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Future Directions

The development of new synthetic routes for the incorporation of various functional groups into the pyridine scaffold is a current area of research . This could lead to the creation of new pyridine compounds with different biological profiles.

properties

IUPAC Name

2-(4-fluorosulfonyloxybenzoyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO4S/c13-19(16,17)18-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVILPHDOYHRZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorosulfonyloxybenzoyl)pyridine

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